molecular formula C22H16ClN3O3 B5975638 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B5975638
M. Wt: 405.8 g/mol
InChI Key: XIWLYZICPCHHOI-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide features a 1,3-dioxoisoindole core substituted with a 2-chlorobenzyl group at position 2 and a pyridin-4-ylmethyl carboxamide moiety at position 5.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(pyridin-4-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-19-4-2-1-3-16(19)13-26-21(28)17-6-5-15(11-18(17)22(26)29)20(27)25-12-14-7-9-24-10-8-14/h1-11H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLYZICPCHHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is attached through a condensation reaction with pyridine-4-carboxaldehyde.

    Final Cyclization and Amide Formation: The final step involves cyclization and formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

2.1.1. 1,3-Dioxoisoindolin-2-yl Derivatives

The compound 2-(1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5ck) shares the 1,3-dioxoisoindolin-2-yl group with the target compound but replaces the chlorobenzyl and pyridin-4-ylmethyl groups with a pyrrolidine-linked benzimidazole system. Key differences include:

  • Bioactivity : The benzimidazole moiety in 5ck may enhance DNA intercalation or kinase inhibition, whereas the pyridin-4-ylmethyl group in the target compound could favor interactions with nicotinic acetylcholine receptors or cytochrome P450 enzymes .
  • Analytical Data : 5ck exhibits distinct NMR shifts (e.g., aromatic protons at δ 7.88–7.72 ppm) and a molecular weight of 404.17 g/mol (HRMS: [M+H]⁺ 404.1719) .
2.1.2. Chlorophenyl-Containing Carboxamides
  • 1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: This analogue (MW: 432.9 g/mol) shares the 2-chlorophenyl and carboxamide groups but incorporates a triazole ring and pyridin-2-yl substituent. The dimethylamino benzyl group may improve solubility compared to the pyridin-4-ylmethyl group in the target compound .
  • 2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide : The pyrimidoindole core and 2-chlorobenzyl group align with the target’s isoindole system, but the acetamide linkage to a dimethylphenyl group introduces distinct steric and electronic effects .

Key Structural and Functional Differences

Feature Target Compound 5ck CAS 10205-71-7
Core Structure 1,3-Dioxoisoindole Benzo[d]imidazole Thieno[2,3-b]pyridine
Chlorinated Group 2-Chlorobenzyl None Chloroxyphenyl
Carboxamide Linkage Pyridin-4-ylmethyl Pyrrolidine-ethyl Diethylamino ethyl
Molecular Weight ~435–450 g/mol (estimated) 404.17 g/mol N/A
Potential Targets Enzymes/receptors with aromatic binding pockets DNA-topoisomerase complexes Kinases or GPCRs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorobenzyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., coupling the pyridinylmethylamine to the isoindole core) and cyclization under controlled conditions. Key steps may require anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation. Yield optimization can be achieved via Design of Experiments (DoE) to test variables such as temperature (60–100°C), stoichiometric ratios (1:1.2–1:1.5), and reaction time (12–24 hrs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the chlorobenzyl and pyridinylmethyl groups. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak ([M+H]⁺). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the dioxo-isoindole moiety). Cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can computational methods be integrated to predict the compound’s reactivity or biological target interactions?

  • Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (using software like AutoDock Vina) can predict electrophilic/nucleophilic sites and binding affinities to proteins (e.g., kinases or GPCRs). Machine learning models trained on structural analogs (e.g., pyridinylmethyl-substituted isoindoles) can prioritize synthesis pathways or biological assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Discrepancies (e.g., IC₅₀ variations in enzyme vs. cell-based assays) require orthogonal validation:

  • Step 1 : Confirm compound stability (HPLC purity checks post-assay).
  • Step 2 : Use isothermal titration calorimetry (ITC) to measure direct binding.
  • Step 3 : Compare results with structurally related compounds (e.g., chlorobenzyl derivatives with varying substituents) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability and degradation pathways?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • In silico : Use software like MetaSite to predict cytochrome P450 interactions.
  • Control : Include stability tests in buffer solutions (pH 2–9) to assess hydrolytic degradation .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for optimizing reaction conditions in combinatorial synthesis?

  • Methodology : Response Surface Methodology (RSM) with central composite design (CCD) evaluates interactions between variables (e.g., temperature, catalyst loading). ANOVA identifies significant factors (p < 0.05). For high-throughput screening, factorial designs reduce the number of trials while maintaining resolution .

Q. How should researchers validate the selectivity of this compound in complex biological matrices?

  • Methodology :

  • Competitive Binding Assays : Use fluorescent probes (e.g., FP assays) to measure displacement in the presence of off-target proteins.
  • Proteome-Wide Profiling : Employ affinity-based protein profiling (AfBPP) with clickable probes to identify non-target interactions .

Structural & Mechanistic Insights

Q. What crystallographic techniques are suitable for determining the compound’s 3D conformation, and how does this inform mechanism of action?

  • Methodology : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the isoindole core. Pair with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility in aqueous vs. lipid environments. Data can rationalize binding modes (e.g., π-π stacking with aromatic residues) .

Tables for Comparative Analysis

Parameter Basic Research Focus Advanced Research Focus
Synthesis Optimization Yield maximization via solvent selection DoE-driven multi-variable analysis
Biological Assays IC₅₀ determination in standard models Proteome-wide selectivity profiling
Computational Tools NMR shift prediction Quantum mechanics/machine learning

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